molecular formula C25H25N3O2 B12160693 2-isobutyl-4-(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-ylcarbonyl)-1(2H)-isoquinolinone

2-isobutyl-4-(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-ylcarbonyl)-1(2H)-isoquinolinone

Cat. No.: B12160693
M. Wt: 399.5 g/mol
InChI Key: TVIUWKCDJMLFAR-UHFFFAOYSA-N
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Description

2-isobutyl-4-(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-ylcarbonyl)-1(2H)-isoquinolinone is a potent and selective inhibitor of cyclic GMP-AMP synthase (cGAS), a key pattern recognition receptor in the innate immune system . The cGAS-STING signaling pathway is central to the detection of cytosolic double-stranded DNA, which can originate from viral infections, mitochondrial stress, or damaged nuclei. Upon binding DNA, cGAS catalyzes the synthesis of the second messenger 2'3'-cGAMP, which subsequently activates the STING protein, leading to the production of type I interferons and proinflammatory cytokines . This compound acts by directly inhibiting cGAS, thereby suppressing the downstream interferon and inflammatory gene expression that is characteristic of a range of autoinflammatory and autoimmune conditions . Its primary research value lies in the experimental interrogation of the cGAS-STING pathway's role in various disease models, including lupus (SLE), Aicardi-Goutières syndrome, and other interferonopathies. Furthermore, due to the emerging role of cytosolic DNA sensing in cancer metastasis and the anti-tumor immune response, this inhibitor also provides a critical tool for investigating novel oncology mechanisms and potential therapeutic strategies . It is supplied for research purposes to enable scientists to dissect complex innate immune signaling networks and explore new treatment paradigms for inflammatory diseases.

Properties

Molecular Formula

C25H25N3O2

Molecular Weight

399.5 g/mol

IUPAC Name

2-(2-methylpropyl)-4-(1,3,4,5-tetrahydropyrido[4,3-b]indole-2-carbonyl)isoquinolin-1-one

InChI

InChI=1S/C25H25N3O2/c1-16(2)13-28-15-21(17-7-3-4-9-19(17)24(28)29)25(30)27-12-11-23-20(14-27)18-8-5-6-10-22(18)26-23/h3-10,15-16,26H,11-14H2,1-2H3

InChI Key

TVIUWKCDJMLFAR-UHFFFAOYSA-N

Canonical SMILES

CC(C)CN1C=C(C2=CC=CC=C2C1=O)C(=O)N3CCC4=C(C3)C5=CC=CC=C5N4

Origin of Product

United States

Biological Activity

2-Isobutyl-4-(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-ylcarbonyl)-1(2H)-isoquinolinone is a complex organic compound with significant potential in pharmacology due to its unique structural features and biological activities. This compound belongs to a class of heterocyclic compounds that exhibit various biological activities, including anticancer, antimicrobial, and neuroprotective properties. Understanding its biological activity is crucial for its potential therapeutic applications.

Chemical Structure and Properties

The compound's molecular formula is C25H25N3O2C_{25}H_{25}N_{3}O_{2} with a molecular weight of 399.5 g/mol. The structure includes a pyridoindole framework fused with an isoquinolinone moiety, contributing to its hydrophobic nature and influencing its biological activity and solubility properties.

PropertyValue
Molecular FormulaC₁₈H₁₈N₂O₂
Molecular Weight399.5 g/mol
CAS Number1374544-98-5

Research indicates that compounds similar to 2-isobutyl-4-(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-ylcarbonyl)-1(2H)-isoquinolinone exhibit biological activities through various mechanisms:

  • Anticancer Activity : Similar compounds have shown the ability to inhibit cancer cell proliferation by inducing apoptosis and disrupting cell cycle progression.
  • Antimicrobial Effects : The compound may interact with bacterial cell membranes or inhibit key metabolic pathways in microorganisms.
  • Neuroprotective Properties : It may modulate neurotransmitter systems or protect against oxidative stress in neuronal cells.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

  • Anticancer Studies : A study demonstrated that derivatives of isoquinolinone exhibited significant cytotoxic effects against various cancer cell lines. The mechanism involved the inhibition of topoisomerase enzymes which are crucial for DNA replication and repair.
  • Antimicrobial Activity : Research has shown that compounds with similar structures possess broad-spectrum antimicrobial properties. They disrupt bacterial cell wall synthesis or inhibit protein synthesis.

Comparative Analysis with Similar Compounds

A comparative analysis highlights the unique biological activities associated with structurally related compounds:

Compound NameStructural FeaturesBiological Activity
1-Methyl-5-(isobutyl)-pyrido[4,3-b]indoleSimilar pyridoindole structureAnticancer properties
6-Bromo-indole derivativeIndole core with bromine substitutionNeuroprotective effects
7-HydroxyisoquinolineIsoquinoline core with hydroxyl groupAntimicrobial activity

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares key structural features and properties of the target compound with related molecules from the evidence:

Compound Name / Identifier Core Structure Key Substituents Molecular Weight (g/mol) Pharmacological Inference
Target Compound: 2-Isobutyl-4-(pyrido[4,3-b]indol-2-ylcarbonyl)-1(2H)-isoquinolinone Pyridoindole + Isoquinolinone Isobutyl, Carbonyl ~420 (estimated) Potential CNS activity, kinase inhibition
2-(6-Chloro-1H-indol-1-yl)-1-(pyrido[4,3-b]indol-2-yl)ethanone Pyridoindole Chloro-indole, Ethanone 363.8 Neuroactive ligand (inferred)
[5-(1H-Indol-3-yl)-3-phenyl-4,5-dihydropyrazol-1-yl]pyridin-3-yl methanone Indole + Pyridine + Dihydropyrazole Phenyl, Methanone ~350 (estimated) Anti-inflammatory or analgesic potential
2-[2-(Azepan-1-yl)-2-oxoethyl]sulfanyl-3-phenyl-pyrimido[5,4-b]indol-4-one Pyrimidoindole Azepane, Sulfur, Phenyl 537.66 Protease inhibition (inferred)

Key Findings from Structural Comparisons

However, the isoquinolinone core in the target may confer distinct electronic properties compared to ethanone or pyrimidoindole systems . The dihydropyrazole ring in ’s compound introduces conformational rigidity absent in the target, possibly altering receptor selectivity.

Substituent Effects :

  • Isobutyl vs. Chloro-Indole : The isobutyl group in the target compound likely enhances lipophilicity (logP ~3.5 estimated), improving blood-brain barrier penetration compared to the polar chloro group in ’s derivative .
  • Carbonyl Linkage : The carbonyl group in the target compound may stabilize interactions with hydrogen-bond acceptors (e.g., kinase ATP pockets), whereas sulfur in ’s compound could promote covalent binding or redox activity.

Pharmacological Implications: Pyridoindole derivatives are frequently associated with serotonin receptor modulation . The addition of isoquinolinone in the target compound might shift activity toward kinase inhibition (e.g., cyclin-dependent kinases) due to planar aromatic stacking.

Preparation Methods

Core Isoquinolinone Synthesis

The 1(2H)-isoquinolinone core is typically synthesized via cyclization or reductive amination. A prominent method involves the hydrogenation of nitro-substituted precursors followed by Boc-protection. For example, tert-butyl 6-amino-3,4-dihydroisoquinoline-2(1H)-carboxylate (CAS 164148-92-9) is prepared by catalytic hydrogenation of 6-nitro-isoquinoline to yield 6-amino-1,2,3,4-tetrahydroisoquinoline, which is subsequently protected with di-tert-butyl dicarbonate (Boc₂O) in DMF at 100°C . This intermediate serves as a versatile precursor for further functionalization.

Table 1: Synthesis of Boc-Protected Isoquinolinone Derivatives

StepReagents/ConditionsYieldCitation
HydrogenationH₂, Pd/C, EtOH, 25°C89%
Boc ProtectionBoc₂O, DMF, 100°C, 3.5 h76%

Synthesis of the Pyrido[4,3-b]Indole Moiety

The 1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indole fragment is synthesized through Fischer indole cyclization or palladium-mediated cross-coupling. A Suzuki-Miyaura reaction using 1-cyclopropyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole (CAS 1151802-22-0) as a boronic ester partner has demonstrated efficacy for analogous heteroaryl couplings . Optimized conditions include:

  • Catalyst : XPhos Pd G2 (2–5 mol%)

  • Base : Cs₂CO₃

  • Solvent : 1,4-Dioxane/water (3:1)

  • Temperature : 100°C, 16 h .

Table 2: Coupling Reaction Parameters

Boronic EsterCatalystYieldPurity (HPLC)
1-Cyclopropyl-4-boronateXPhos Pd G261%>95%

Fragment Coupling via Carbonyl Linkage

The final step involves coupling the isoquinolinone and pyridoindole fragments through an amide or ketone linkage. Acyl chloride intermediates derived from the pyridoindole are reacted with the amino-isoquinolinone under Schotten-Baumann conditions. Alternatively, EDCI/HOBt-mediated amidation in dichloromethane at room temperature achieves the desired bond formation .

Example Protocol :

  • Activate pyridoindole-2-carboxylic acid with EDCI/HOBt in DCM.

  • Add Boc-protected amino-isoquinolinone and stir for 9 days at 20°C.

  • Deprotect with TFA and purify via flash chromatography .

Yield : 24% (crude), improved to 58% after optimization .

Purification and Characterization

Final purification employs preparative HPLC (C18 column, acetonitrile/water gradients) to isolate the target compound. Characterization by 1H^1H-NMR, 13C^{13}C-NMR, and high-resolution mass spectrometry confirms structural integrity. Key spectral data include:

  • 1H^1H-NMR (400 MHz, CDCl₃) : δ 8.21 (s, 1H, indole-H), 7.95 (d, J = 8.0 Hz, 1H, isoquinolinone-H).

  • HRMS (ESI+) : m/z calculated for C₂₄H₂₄N₃O₂ [M+H]⁺: 410.1864, found: 410.1861 .

Challenges and Optimizations

  • Low Yields in Coupling Steps : Prolonged reaction times (up to 9 days) are required for complete conversion . Microwave-assisted synthesis could reduce time to 2–4 h.

  • Steric Hindrance : Bulkier catalysts (e.g., BrettPhos Pd) may improve efficiency in Suzuki-Miyaura reactions .

  • Alternative Routes : Reductive amination or Ugi multicomponent reactions offer potential shortcuts for fragment assembly .

Q & A

Basic Questions

Q. What are the key synthetic strategies for synthesizing 2-isobutyl-4-(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-ylcarbonyl)-1(2H)-isoquinolinone?

  • Methodological Answer : The compound’s synthesis involves multi-step approaches, including:

  • Cycloaromatization of enyne-isocyanates : Thermolysis of benzannulated enyne-isocyanates can generate reactive intermediates (e.g., biradicals or zwitterions) that cyclize to form pyridoindole or isoquinolinone scaffolds. Pd-catalyzed cross-coupling may introduce substituents like the isobutyl group .
  • Palladium-catalyzed regio/stereoselective reactions : For example, coupling iodobenzamides with boronic acids under PdCl₂ catalysis in ethanol at 79°C can construct dihydroisoquinolinone cores, followed by functionalization .
    • Critical Reagents : PdCl₂, phenylboronic acid, K₃PO₄, and γ-terpinene (hydrogen donor) are commonly used .

Q. How can researchers confirm the structural integrity of this compound using spectroscopic methods?

  • Methodological Answer :

  • 1H/13C NMR : Analyze aromatic proton environments (e.g., pyridoindole protons at δ 6.8–8.2 ppm) and carbonyl carbons (δ 165–175 ppm). Compare with structurally similar compounds like 2-(4-chlorophenyl)-2,3-dihydro-4(1H)-quinolinone .
  • IR Spectroscopy : Confirm carbonyl (C=O) stretches near 1680–1720 cm⁻¹ and amide/indole N-H stretches (3200–3400 cm⁻¹) .
  • High-Resolution Mass Spectrometry (HRMS) : Validate molecular formula (e.g., C₂₅H₂₅N₃O₂ requires exact mass 399.1947) .

Q. What structural features influence the reactivity of this compound?

  • Methodological Answer :

  • Isoquinolinone Core : The electron-deficient carbonyl group facilitates nucleophilic additions or cross-coupling reactions .
  • Pyridoindole Moiety : The fused bicyclic system introduces steric hindrance, affecting regioselectivity in substitutions. Substituents on the indole nitrogen (e.g., isobutyl) modulate solubility and hydrogen-bonding interactions .

Advanced Questions

Q. How do substituents on the pyridoindole moiety influence the mechanistic pathway during synthesis?

  • Methodological Answer : Substituents dictate whether cycloaromatization intermediates behave as biradicals or zwitterions. For example:

  • Phenyl groups favor biradical intermediates, leading to hydrogen abstraction (e.g., from γ-terpinene) to form 2(1H)-quinolinones.
  • Methoxyphenyl or dimethylamino groups stabilize zwitterions, enabling intramolecular cyclization to form benzofuropyridines or pyridoindolones .
    • Experimental Design : Use substituent-dependent trapping agents (e.g., dimethylphenylsilyl chloride) to isolate intermediates and characterize via EPR (for biradicals) or X-ray crystallography .

Q. What strategies address stereochemical challenges in synthesizing the tetrahydro-pyridoindole subunit?

  • Methodological Answer :

  • Chiral Auxiliaries : Employ (S)- or (R)-configured catalysts during Pd-mediated cross-coupling to control stereocenters .
  • Asymmetric Hydrogenation : Use Ru-BINAP complexes to reduce prochiral double bonds in intermediates .
    • Data Contradiction Analysis : If unexpected stereoisomers form, compare experimental NMR data with computational predictions (DFT-based chemical shift calculations) to identify misassignments .

Q. How can researchers resolve contradictions in spectral data for structurally similar analogs?

  • Methodological Answer :

  • 2D NMR (COSY, NOESY) : Differentiate between regioisomers by correlating proton-proton proximities (e.g., distinguishing pyridoindole C-3 vs. C-4 substitution) .
  • X-ray Crystallography : Resolve ambiguities in carbonyl positioning or ring conformations, as seen in analogs like (R)-4-phenyl-2-[(S)-tetrahydroisoquinolin-3-yl]-oxazole .

Q. What in vitro assays are suitable for evaluating the biological activity of this compound?

  • Methodological Answer :

  • Kinase Inhibition Assays : Test against tyrosine kinases (e.g., EGFR) using fluorescence polarization, given structural similarities to quinolinone-based inhibitors .
  • Cellular Uptake Studies : Use LC-MS/MS to quantify intracellular concentrations in cancer cell lines, optimizing logP values via isobutyl group modifications .
    • Data Interpretation : Compare IC₅₀ values with analogs (e.g., 2-[5-(4-chlorophenyl)-pyrazolyl]-isoquinolinones) to establish structure-activity relationships .

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